1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a thieno[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the piperidinyl and thiophenyl groups through various substitution and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound could be used in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-4-(1-piperidinyl)quinoline
- 2-chloro-4-((piperidin-1-yl)methyl)pyridine
- 4-(2-methyl-1-piperidinyl)-2-phenylquinoline hydrobromide
Uniqueness
1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, such as the thieno[3,2-d]pyrimidine core and the combination of piperidinyl and thiophenyl groups. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H23N3O3S2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H23N3O3S2/c1-14-4-8-21(9-5-14)17(24)13-23-16-7-12-28-18(16)19(25)22(20(23)26)10-6-15-3-2-11-27-15/h2-3,7,11-12,14H,4-6,8-10,13H2,1H3 |
InChI Key |
BVEXICKSGVKKIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.